molecular formula C11H18N2O4S B2673079 N-(3-hydroxycyclohexyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1396887-19-6

N-(3-hydroxycyclohexyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2673079
CAS RN: 1396887-19-6
M. Wt: 274.34
InChI Key: WJJXWXCHTYLFPQ-UHFFFAOYSA-N
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Description

N-(3-hydroxycyclohexyl)-3,5-dimethylisoxazole-4-sulfonamide, also known as JNJ-1930942, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This channel is a non-selective cation channel that is activated by noxious stimuli, such as heat, acid, and capsaicin. TRPV1 is expressed in sensory neurons and is involved in pain sensation, inflammation, and thermoregulation. JNJ-1930942 has been extensively studied for its potential therapeutic applications in pain management and other related disorders.

Scientific Research Applications

Synthesis and Structural Characterization

Sulfonamide-derived compounds, including those related to N-(3-hydroxycyclohexyl)-3,5-dimethylisoxazole-4-sulfonamide, have been synthesized and characterized, exploring their transition metal complexes. The bonding and structure of these compounds were deduced from various physical, spectral, and analytical data, with structures determined by X-ray diffraction methods suggesting an octahedral geometry for all complexes (Chohan & Shad, 2011).

Biological Activities

Antibacterial and Antifungal Activities

New heterocyclic compounds containing a sulfonamido moiety have shown promising antibacterial activities, making them suitable for use as antibacterial agents. These compounds have been tested for their activity against various bacterial strains, revealing significant potential (Azab, Youssef, & El-Bordany, 2013).

Antioxidant and Antiacetylcholinesterase Activities

Sulfonamides synthesized from dopamine derivatives exhibited notable antioxidant activities evaluated by various assays, such as thiocyanate method and ABTS, DPPH, DMPD, and superoxide anion radical scavenging. These compounds also showed effective inhibition of acetylcholinesterase (AChE) activity, highlighting their potential therapeutic applications (Göçer et al., 2013).

Cytotoxic Activity

The cytotoxic activity of sulfonamide compounds and their metal complexes was evaluated in vitro, revealing moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against several fungal strains. This suggests a potential for these compounds in developing new antibacterial and antifungal therapies (Chohan & Shad, 2011).

properties

IUPAC Name

N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4S/c1-7-11(8(2)17-12-7)18(15,16)13-9-4-3-5-10(14)6-9/h9-10,13-14H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJXWXCHTYLFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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